Cas no 896281-48-4 (N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide is a specialized diamide derivative featuring a furan and thiophene sulfonyl moiety. Its structural complexity offers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. The presence of both furan and thiophene groups enhances its potential as a precursor for pharmaceuticals or agrochemicals, where such motifs are often pharmacologically active. The sulfonyl-pyrrolidine segment contributes to steric and electronic modulation, improving selectivity in target interactions. This compound is suited for research applications requiring precise functionalization or as a scaffold for developing novel bioactive molecules. Handling requires standard precautions for sulfonamide and heteroaromatic compounds.
N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide structure
896281-48-4 structure
Product Name:N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide
CAS No:896281-48-4
MF:C16H19N3O5S2
MW:397.469161272049
CID:6387246
PubChem ID:18574885
Update Time:2025-10-31

N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide
    • N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
    • F2574-0486
    • 896281-48-4
    • N'-(furan-2-ylmethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
    • AKOS024661822
    • N'-[(furan-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
    • Inchi: 1S/C16H19N3O5S2/c20-15(16(21)18-11-13-5-2-8-24-13)17-10-12-4-1-7-19(12)26(22,23)14-6-3-9-25-14/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,17,20)(H,18,21)
    • InChI Key: ZLCLNZKKFCLQHV-UHFFFAOYSA-N
    • SMILES: C(NCC1CCCN1S(C1SC=CC=1)(=O)=O)(=O)C(NCC1=CC=CO1)=O

Computed Properties

  • Exact Mass: 397.07661306g/mol
  • Monoisotopic Mass: 397.07661306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 145Ų

N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide Pricemore >>

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Additional information on N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide

Introduction to N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide (CAS No: 896281-48-4)

N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide, identified by its CAS number 896281-48-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a furan moiety with a thiophene-2-sulfonyl group, linked through a pyrrolidinyl backbone, forming a unique scaffold that has potential applications in drug discovery and development.

The structural composition of this molecule makes it a candidate for further exploration in the design of novel therapeutic agents. The presence of both the furan and thiophene heterocycles suggests that it may exhibit diverse biological activities, which are often influenced by the electronic and steric properties of these aromatic systems. These features are particularly relevant in the context of modern drug design, where the optimization of molecular interactions with biological targets is paramount.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The unique structural features of N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide position it as a promising candidate for further investigation. Specifically, the combination of the furan and thiophene moieties may contribute to its ability to interact with specific biological targets, such as enzymes or receptors, thereby influencing cellular processes.

The potential applications of this compound extend to various therapeutic areas. For instance, its structural motif could be exploited in the development of drugs targeting neurological disorders, where modulation of neurotransmitter systems is often key. Additionally, the presence of a sulfonyl group may enhance its binding affinity to certain protein targets, making it a valuable scaffold for structure-based drug design.

Recent advancements in computational chemistry have enabled more efficient screening and optimization of molecular structures. The use of molecular modeling techniques can help predict the binding modes and interactions of N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide with potential biological targets. This approach has been instrumental in accelerating the drug discovery process and identifying lead compounds with high efficacy and selectivity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of both the furan and thiophene units into the pyrrolidinyl backbone necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, paving the way for their widespread use in pharmaceutical research.

In conclusion, N'-(furan-2-yl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide (CAS No: 896281-48-4) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research. As computational tools and synthetic techniques continue to evolve, compounds like this one are expected to play an increasingly important role in the development of novel therapeutic agents.

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